3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde
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Overview
Description
3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde is a complex organic compound with a molecular formula of C19H21ClO4. This compound is characterized by the presence of a chloro group, a methoxy group, and a dimethylphenoxyethoxy group attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 3-chloro-5-methoxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins or enzymes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde can be compared with similar compounds such as:
3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.
2-chloro-4-methylphenol: Contains a chloro and methyl group but lacks the ethoxy and methoxy groups.
4-chloro-3,5-dimethylphenol: Contains chloro and dimethyl groups but lacks the ethoxy and methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-12-4-5-15(8-13(12)2)22-6-7-23-18-16(19)9-14(11-20)10-17(18)21-3/h4-5,8-11H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHHGCWHWKDXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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